REACTION_CXSMILES
|
[C:1]1([OH:14])[C:2]([C:7]2[C:8]([OH:13])=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.[P:15](Cl)(Cl)[Cl:16]>>[P:15]1([Cl:16])[O:13][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[O:14]1
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Name
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|
Quantity
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28.1 g
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Type
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reactant
|
Smiles
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C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O
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Name
|
|
Quantity
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49 mL
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Type
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reactant
|
Smiles
|
P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 2 hr
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The excess PC13 was removed by distillation
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Type
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DISTILLATION
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Details
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The residue was purified by vacuum distillation (140°-143° C. at 0.5 mm Hg)
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Name
|
|
Type
|
product
|
Smiles
|
P1(OC2=C(C=CC=C2)C2=C(C=CC=C2)O1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |